An In-depth Technical Guide to 19-Noretiocholanolone for Researchers and Drug Development Professionals
An In-depth Technical Guide to 19-Noretiocholanolone for Researchers and Drug Development Professionals
Core Compound Details and Significance
19-Noretiocholanolone, systematically known as 5β-estran-3α-ol-17-one, is a significant metabolite of the anabolic-androgenic steroid (AAS) nandrolone (B1676933) (19-nortestosterone) and its prohormone bolandione (19-norandrostenedione)[1]. Its detection in biological samples, primarily urine, serves as a key indicator in anti-doping tests to identify the illicit use of nandrolone[2]. The World Anti-Doping Agency (WADA) includes 19-noretiocholanolone on its list of prohibited substances due to its direct link to nandrolone administration[1]. Beyond its role in sports anti-doping, the study of 19-noretiocholanolone provides valuable insights into the metabolism and pharmacokinetics of synthetic androgens, which is crucial for drug development and understanding endocrine physiology.
This technical guide provides a comprehensive overview of 19-noretiocholanolone, including its physicochemical properties, metabolic pathways, and detailed analytical methodologies for its detection and quantification.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of 19-noretiocholanolone is fundamental for the development of analytical methods and for understanding its biological behavior.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₈O₂ | [1] |
| Molar Mass | 276.42 g/mol | [1] |
| IUPAC Name | (3R,5R,8R,9R,10S,13S,14S)-3-Hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-one | [1] |
| CAS Number | 33036-33-8 | [1] |
| Synonyms | 5β-Estran-3α-ol-17-one, 3α-Hydroxy-5β-estran-17-one | [1] |
Metabolic Pathway of Nandrolone to 19-Noretiocholanolone
The biotransformation of nandrolone into 19-noretiocholanolone involves a series of enzymatic reactions primarily occurring in the liver. The metabolic cascade is crucial for the clearance of nandrolone and results in the formation of metabolites that are more readily excreted.
The primary enzyme responsible for the conversion of nandrolone is 5α-reductase[1]. Following this reduction, the resulting intermediate undergoes further modification by hydroxysteroid dehydrogenases (HSDs). The metabolic process also includes conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate urinary excretion[3].
Experimental Protocols
Accurate and reliable detection of 19-noretiocholanolone is paramount in both research and regulatory settings. The following sections detail established protocols for the analysis of this metabolite in urine.
Sample Preparation: Extraction and Hydrolysis of Urinary Steroids
The majority of 19-noretiocholanolone in urine is present in a conjugated form (glucuronide or sulfate)[3]. Therefore, a hydrolysis step is essential to cleave these conjugates and liberate the free steroid for analysis.
1. Enzymatic Hydrolysis:
-
Objective: To deconjugate 19-noretiocholanolone from its glucuronide and sulfate forms.
-
Procedure:
-
To 2 mL of urine, add an internal standard (e.g., deuterated 19-noretiocholanolone).
-
Add 1 mL of phosphate (B84403) buffer (0.8 M, pH 7.0)[4].
-
Stop the reaction by adding 750 µL of 20% K₂CO₃/KHCO₃ buffer (1:1) to raise the pH to approximately 9[4].
-
2. Solid-Phase Extraction (SPE):
-
Objective: To isolate and purify the deconjugated steroids from the urine matrix.
-
Procedure:
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water[7].
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the steroids with 5 mL of methanol or ethyl acetate.
-
For further cleanup, the eluate can be passed through an amino SPE tube to remove acids[6].
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C[7].
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used and robust technique for the quantification of 19-noretiocholanolone. Derivatization is a critical step to increase the volatility and thermal stability of the steroid.
1. Derivatization:
-
Objective: To convert the steroid into a more volatile and thermally stable derivative for GC analysis.
-
Procedure:
-
Reconstitute the dried extract in 50 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and dithioerythritol (B556865) (DTE)[8][9].
-
Heat the mixture at 60-70°C for 20-30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative[9].
-
2. GC-MS Instrumental Parameters:
| Parameter | Typical Value |
| Gas Chromatograph | Agilent 7890A or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 180°C, ramp to 230°C at 3°C/min, then to 310°C at 30°C/min |
| Mass Spectrometer | Agilent 7000 Series Triple Quadrupole or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (TMS derivative) | m/z 420 (molecular ion), 405, 315[9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 19-noretiocholanolone and its conjugates, often without the need for derivatization.
1. LC-MS/MS Instrumental Parameters:
| Parameter | Typical Value |
| Liquid Chromatograph | Agilent 1200 series or similar |
| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of steroid isomers |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-20 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for 19-noretiocholanolone and its conjugates |
Quantitative Data
The concentration of 19-noretiocholanolone in biological fluids can vary significantly depending on the dosage and formulation of the administered nandrolone precursor.
Urinary and Plasma Concentrations of Nandrolone Metabolites after Administration of 19-Norandrostenediol [10]
| Administration Route | Analyte | Cmax (ng/mL) |
| 100 mg capsules | 19-Norandrosterone (B1242311) | 154.8 ± 130.8 |
| 19-Noretiocholanolone | 37.7 ± 6.9 | |
| 25 mg sublingual tablets | 19-Norandrosterone | 106.3 ± 40.1 |
| 19-Noretiocholanolone | 28.5 ± 20.8 |
Urinary Excretion Kinetics of 19-Noretiocholanolone
Studies have shown that after administration of nandrolone precursors, 19-noretiocholanolone can be detected in urine for an extended period. The ratio of 19-norandrosterone (19-NA) to 19-noretiocholanolone (19-NE) can change over time, with the 19-NA/19-NE ratio generally being greater than 1.0 in the early excretion phase (before 6 hours post-administration) and potentially reversing later on[11]. After administration of a therapeutic ophthalmic solution containing nandrolone, urinary concentrations of 19-noretiocholanolone reached up to 70 ng/mL[12].
Conclusion
19-Noretiocholanolone is a critical biomarker for the detection of nandrolone abuse. A thorough understanding of its metabolic formation, physicochemical properties, and the analytical methods for its detection is essential for researchers, scientists, and professionals in drug development and anti-doping. The detailed protocols and data presented in this guide provide a solid foundation for the accurate and reliable analysis of this important steroid metabolite. Further research into the specific pharmacokinetic parameters of 19-noretiocholanolone and the regulatory mechanisms of the enzymes involved in its formation will continue to enhance our understanding of androgen metabolism.
References
- 1. 19-Noretiocholanolone - Wikipedia [en.wikipedia.org]
- 2. Norandrosterone and noretiocholanolone concentration before and after submaximal standardized exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method for the analysis of 19-norandrosterone and 19-noretiocholanolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative determination of metabolic products of 19-norandrostenediol in human plasma using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification and profiling of 19-norandrosterone and 19-noretiocholanolone in human urine after consumption of a nutritional supplement and norsteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
